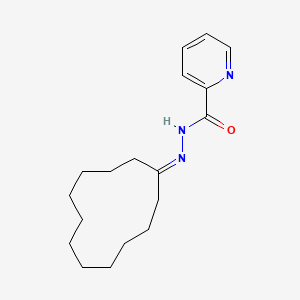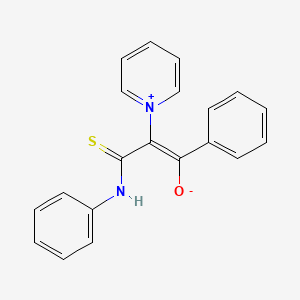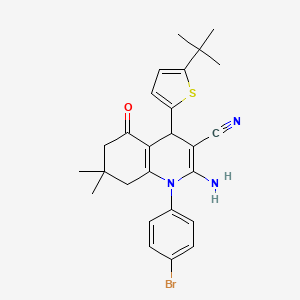![molecular formula C16H13Br3N2O5 B11542275 2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11542275.png)
2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of bromine, methoxy, phenoxy, and hydrazide functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the hydrazide intermediate: This step involves the reaction of 4-bromo-2-methoxyphenol with acetic anhydride to form 4-bromo-2-methoxyphenyl acetate. This intermediate is then reacted with hydrazine hydrate to yield 4-bromo-2-methoxyphenyl hydrazide.
Condensation reaction: The hydrazide intermediate is then subjected to a condensation reaction with 3,5-dibromo-2,4-dihydroxybenzaldehyde under acidic conditions to form the final product, 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of hydrazine derivatives.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydrazine derivatives.
Substitution: Compounds with substituted functional groups replacing bromine atoms.
科学研究应用
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazide and phenoxy groups allow it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The bromine atoms may also contribute to its binding affinity and specificity.
相似化合物的比较
Similar Compounds
- 2-(4-bromo-2-methoxyphenoxy)acetohydrazide
- N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide
- 4-bromo-2-methoxyphenol
Uniqueness
2-(4-bromo-2-methoxyphenoxy)-N’-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylidene]acetohydrazide is unique due to its combination of multiple functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
分子式 |
C16H13Br3N2O5 |
|---|---|
分子量 |
553.0 g/mol |
IUPAC 名称 |
2-(4-bromo-2-methoxyphenoxy)-N-[(E)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13Br3N2O5/c1-25-12-5-9(17)2-3-11(12)26-7-13(22)21-20-6-8-4-10(18)16(24)14(19)15(8)23/h2-6,23-24H,7H2,1H3,(H,21,22)/b20-6+ |
InChI 键 |
HGTGSFBEMRLZHR-CGOBSMCZSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)N/N=C/C2=CC(=C(C(=C2O)Br)O)Br |
规范 SMILES |
COC1=C(C=CC(=C1)Br)OCC(=O)NN=CC2=CC(=C(C(=C2O)Br)O)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[(Z)-(3,4-dimethoxyphenyl)methylidene]-4-(4-methoxy-3-methylphenyl)butanehydrazide](/img/structure/B11542204.png)
![2-methoxy-4-[(E)-{2-[(2-methylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate](/img/structure/B11542205.png)
![2-{[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-fluorophenyl)-6-phenylpyridine-3-carbonitrile](/img/structure/B11542206.png)
![N-(4-Methoxy-benzylidene)-N'-[2-(4-methyl-piperazine-1-sulfonyl)-4-nitro-phenyl]-hydrazine](/img/structure/B11542213.png)
![benzyl 6-amino-5-cyano-2-methyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B11542216.png)
![2-hydroxy-N'-[(Z)-{3-nitro-4-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]phenyl}methylidene]benzohydrazide](/img/structure/B11542222.png)
![2-chloro-N-{4-[(4-nitrophenyl)sulfanyl]phenyl}benzamide](/img/structure/B11542225.png)

![2-(benzyloxy)-N'-[(E)-(2-bromophenyl)methylidene]benzohydrazide](/img/structure/B11542243.png)

![propan-2-yl [2-methoxy-4-(3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,5,6,7,8,9-octahydro-1H-xanthen-9-yl)phenoxy]acetate](/img/structure/B11542252.png)
![(4Z)-4-[4-(benzyloxy)benzylidene]-2-(2,4-dichlorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B11542258.png)

